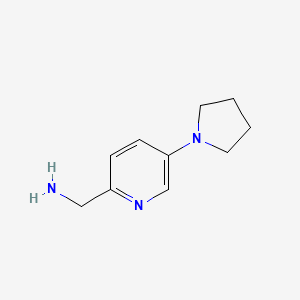
1-(3-(Pyridin-4-yloxy)piperidin-1-yl)-2-(pyridin-4-ylthio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Pyridin-4-yloxy)piperidin-1-yl)-2-(pyridin-4-ylthio)ethanone, also known as P4E1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of piperidine derivatives and has a molecular formula of C19H20N2OS.
Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Antibacterial Activity
Research indicates that compounds containing piperidine and pyridine units, similar in structure to the molecule , have been synthesized using microwave-assisted techniques and evaluated for their antibacterial activities. For instance, Merugu, Ramesh, and Sreenivasulu (2010) described the synthesis of piperidine containing pyrimidine imines and thiazolidinones, showcasing the utility of these compounds in developing antibacterial agents. The methodology emphasizes the efficiency of microwave irradiation in facilitating the synthesis of complex organic molecules, potentially applicable for the compound as well【Merugu, Ramesh, & Sreenivasulu, 2010】(https://consensus.app/papers/microwave-assisted-synthesis-activity-piperidine-cmerugu/e5b4e1bc9a6659f692cd436cf60614dc/?utm_source=chatgpt).
Antiviral Activity
Compounds featuring pyridinyl and piperidinyl groups have also been studied for their antiviral activities. For example, Attaby et al. (2006) investigated the synthesis, reactions, and antiviral activity of certain pyrazolopyridine and triazine derivatives. These findings suggest that structurally related molecules could be designed to exhibit potent antiviral properties, thereby highlighting a potential research application for the compound of interest in the development of new antiviral drugs【Attaby, Elghandour, Ali, & Ibrahem, 2006】(https://consensus.app/papers/synthesis-reactions-antiviral-activity-attaby/e9946f30221253179ee44a07d36a2e71/?utm_source=chatgpt).
Cytotoxic Studies and Docking Studies
The investigation into the biological activity of compounds bearing piperidine and pyridine scaffolds extends to cytotoxicity studies. Govindhan et al. (2017) synthesized a compound featuring similar structural motifs and assessed its cytotoxicity, alongside conducting docking studies to understand its potential interactions with biological targets. This research area is particularly relevant for the development of novel chemotherapeutic agents, suggesting another avenue where the compound could be applied【Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017】(https://consensus.app/papers/146fluorobenzo-govindhan/f193afc30739584ca1f6241d92b5ae54/?utm_source=chatgpt).
Building Blocks for Crown Ethers
In the realm of material science, compounds containing pyridine and piperidine have been utilized as building blocks for the synthesis of functionalized crown ethers. Nawrozkij et al. (2014) detailed a method for synthesizing pyridine/piperidine-decorated crown ethers, indicating the importance of these structural units in constructing complex organic molecules with potential applications in catalysis, ion recognition, and material science【Nawrozkij, Gorbunov, Babushkin, Ruchko, Rusinov, Charushin, & Novakov, 2014】(https://consensus.app/papers/synthesis-buildingblocks-pyridinepiperidine-decorated-nawrozkij/321ad96676495dde8e6731bb19a632a8/?utm_source=chatgpt).
Propriétés
IUPAC Name |
1-(3-pyridin-4-yloxypiperidin-1-yl)-2-pyridin-4-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c21-17(13-23-16-5-9-19-10-6-16)20-11-1-2-15(12-20)22-14-3-7-18-8-4-14/h3-10,15H,1-2,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBIELUQVFYHRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CSC2=CC=NC=C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Pyridin-4-yloxy)piperidin-1-yl)-2-(pyridin-4-ylthio)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

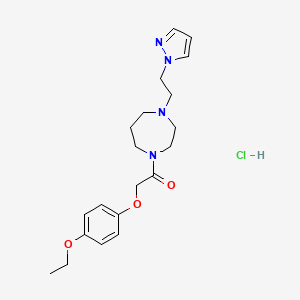
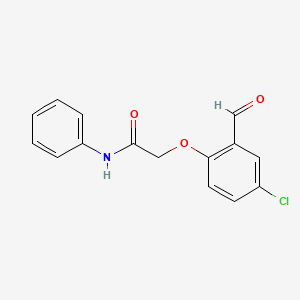
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide](/img/structure/B2803425.png)
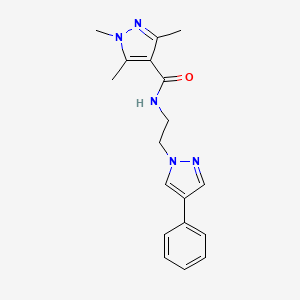
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-nitrophenyl)propanamide](/img/structure/B2803428.png)
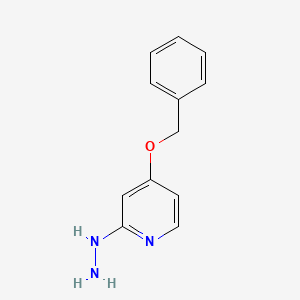
![[4-(Sulfamoylamino)phenyl]boronic acid](/img/structure/B2803431.png)
![N-(3-methoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2803437.png)
![4-butoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2803440.png)
![2-[(4-Ethylphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B2803442.png)
![Tert-butyl 2,3-dihydrospiro[isoindole-1,4'-piperidine]-1'-carboxylate](/img/structure/B2803443.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxoindolin-5-yl)urea](/img/structure/B2803444.png)
![2,2-Dimethyl-N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]propanamide](/img/structure/B2803445.png)
